molecular formula C9H12O5 B1529649 Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate CAS No. 857177-01-6

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

Cat. No.: B1529649
CAS No.: 857177-01-6
M. Wt: 200.19 g/mol
InChI Key: QMOCKDHJHSQMJF-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 2-oxo-2-(4-oxooxan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-2-14-9(12)8(11)6-5-13-4-3-7(6)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOCKDHJHSQMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1COCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (272 mg, 19%) was synthesised from tetrahydro-4H-pyran-4-one (1 ml, 10.83 mmol) and ethyl 2-chloro-2-oxoacetate (0.808 ml, 7.22 mmol) by the general procedure for the preparation of diketones. MS (ES−) m/z 199.1 (M−H)−
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1 mL
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diketones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
Reactant of Route 3
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
Reactant of Route 4
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
Reactant of Route 6
Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate

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